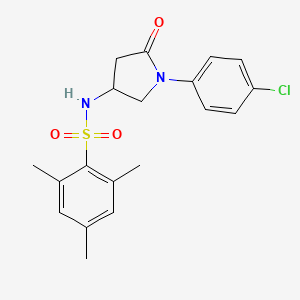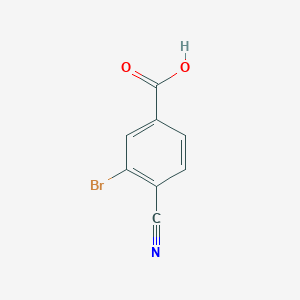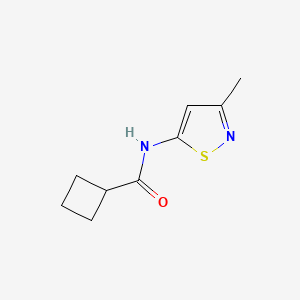
N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C9H12N2OS and its molecular weight is 196.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Cannabinoids and Chemical Analysis
Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, referred to as 3,5-AB-CHMFUPPYCA, illustrate the complexity and challenges in identifying and characterizing synthetic cannabinoids. The identification and differentiation of these compounds, including their regioisomers, through advanced analytical techniques such as chromatography, mass spectrometry, and crystal structure analysis, are crucial for understanding their pharmacological activities and potential applications in medicinal chemistry (McLaughlin et al., 2016).
Pharmacological Research and Potential Therapeutic Applications
Studies on heterocyclic carboxamides reveal the exploration of these compounds for their potential therapeutic applications, such as antipsychotic agents. The design and synthesis of these compounds aim to achieve specific biological activities by targeting receptors like dopamine D2 and serotonin 5-HT2. Such research underscores the importance of heterocyclic carboxamides in developing new medications and the potential relevance of compounds like N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide in similar pharmacological contexts (Norman et al., 1996).
Chemical Reactivity and Material Science
The reactivity of isothiazolone biocides with cysteine, leading to various products and interactions, highlights the chemical versatility of isothiazolone derivatives. This reactivity is not only pertinent to understanding the biocidal mechanisms but also opens avenues for exploring such compounds in material science, especially in the development of antimicrobial materials and coatings. The detailed reaction mechanisms and product formation insights provide a foundation for harnessing the unique reactivity of compounds like this compound in new applications (Collier et al., 1990).
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various targets in the body, leading to a range of effects . The aromaticity of the thiazole ring allows it to undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole compounds are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
Biochemical Analysis
Biochemical Properties
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Cellular Effects
The effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activities . For instance, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to reduced cell proliferation . Additionally, N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby influencing downstream cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating the dosage range within which N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is effective without causing significant harm .
Metabolic Pathways
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may inhibit or activate enzymes involved in the synthesis and degradation of key biomolecules, thereby influencing overall metabolic balance . For example, it may inhibit enzymes involved in fatty acid synthesis, leading to reduced lipid accumulation in cells .
Transport and Distribution
The transport and distribution of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The localization and accumulation of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide can influence its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise subcellular localization of N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide is crucial for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-8(13-11-6)10-9(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRPADXWFONAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)
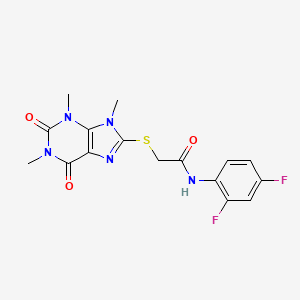
![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

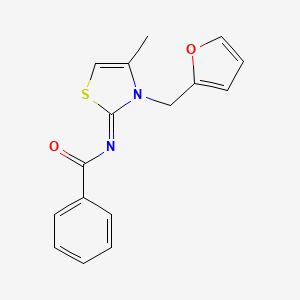
![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)
![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)
![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)
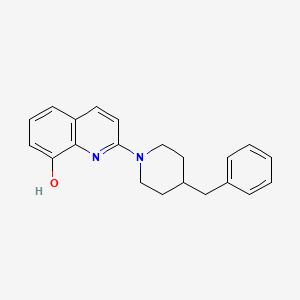

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)
